tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate
Overview
Description
Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H22O4S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
One study explores the synthesis and reactivity of thiophene derivatives, including tert-butyl thiophene carboxylates. The research investigates the C,O-dialkylation of Meldrum's acid, leading to the formation of complex thiophene derivatives through a series of reactions involving chloro- or bromo-methyl thiophenes. These reactions yield various intermediates and products characterized by spectroscopic methods and X-ray crystallography, demonstrating the compound's potential for further chemical transformations and applications in organic synthesis (Snyder et al., 2003).
Application in Synthesis of Biologically Active Compounds
Another study focuses on the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the production of the natural product Biotin. This research highlights the compound's role in the metabolic cycle, emphasizing its importance in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis is achieved through acetonization, Boc protection, and N-methoxy-N-methyl amidation, showcasing the compound's utility in the synthesis of biologically significant molecules (Qin et al., 2014).
Photophysical Properties and Organic Optoelectronic Applications
Further research investigates the photophysical properties of pyrene derivatives functionalized with arylethynyl groups, including tert-butyl substituted pyrenes. The study provides insights into the structural and electronic characteristics of these compounds, which are influenced by the steric effects of tert-butyl groups. The findings suggest potential applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), highlighting the compound's relevance in the development of materials for electronic and photonic technologies (Hu et al., 2013).
Properties
IUPAC Name |
tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4S/c1-14(2,3)19-12(16)11-8-7-10(20-11)9-15(4,5)13(17)18-6/h7-8H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQCQBNCUQVCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)CC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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